molecular formula C21H21N3O B15017923 2-[(Naphthalen-2-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide

2-[(Naphthalen-2-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide

Cat. No.: B15017923
M. Wt: 331.4 g/mol
InChI Key: GKUBTHWJCDDGDZ-BSYVCWPDSA-N
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Description

2-[(Naphthalen-2-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a naphthalene ring, an amino group, and a phenylpropylidene moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-2-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide typically involves the reaction of naphthalen-2-amine with acetohydrazide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-2-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction may produce naphthalene derivatives with reduced functional groups .

Scientific Research Applications

2-[(Naphthalen-2-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-2-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)-N-[(E)-1-phenylpropylideneamino]acetamide

InChI

InChI=1S/C21H21N3O/c1-2-20(17-9-4-3-5-10-17)23-24-21(25)15-22-19-13-12-16-8-6-7-11-18(16)14-19/h3-14,22H,2,15H2,1H3,(H,24,25)/b23-20+

InChI Key

GKUBTHWJCDDGDZ-BSYVCWPDSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CNC1=CC2=CC=CC=C2C=C1)/C3=CC=CC=C3

Canonical SMILES

CCC(=NNC(=O)CNC1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

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